Allyl-4,6-O-benzylidene-beta-D-glucopyranoside
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Overview
Description
Allyl-4,6-O-benzylidene-beta-D-glucopyranoside is a prominent biomedicine that exhibits remarkable therapeutic potential in the management of diverse ailments. Its multifaceted attributes encompass a profound impact on cancer and inflammation-associated maladies .
Synthesis Analysis
A simple synthetic procedure permits the regiospecific mono-acylation, alkylation, and silylation at the 2-position of allyl 4,6-O-benzylidene α-D-glucopyranoside in high yields and does not require the use of catalysts . This synthesis is significant as it simplifies the preparation of partially or differentially substituted synthetic intermediates .
Molecular Structure Analysis
The molecular structure of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside is represented by the empirical formula C16H20O6 . The molecular weight of this compound is 282.29 .
Chemical Reactions Analysis
The regioselectivity observed in the chemical reactions of this compound is directed by three factors: the nature of the halogenated reagent (steric effect), the hydrogen bond network created by the alpha configuration, and unexpectedly, the presence of an allyl ether at the C1 position of the glucoside .
Scientific Research Applications
Efficient Synthesis of Disaccharides
Allyl-4,6-O-benzylidene-beta-D-glucopyranoside derivatives are used in the efficient synthesis of disaccharides, highlighting its utility in carbohydrate research and synthesis. For instance, Soliman et al. (2003) demonstrated the synthesis of complex sugar structures using derivatives of this compound, emphasizing its role in creating diverse carbohydrate molecules Soliman et al., 2003.
Synthesis of Etoposide Phosphate Intermediates
In the field of pharmaceutical research, this compound serves as an intermediate in the synthesis of etoposide phosphate, a notable antineoplastic drug. Demperio (2002) described methods for determining related glucopyranosides, showcasing the compound's relevance in drug synthesis Demperio, 2002.
Regioselective Glycosylation
The compound is essential in regioselective glycosylation processes, particularly in forming specific oligosaccharide structures. Zeng and Kong (2003) explored its application in creating (1-->3)-linked and (1-->2)-linked oligosaccharides, demonstrating its versatility in carbohydrate synthesis Zeng & Kong, 2003.
Synthesis of Phenylpropanoid Glycosides
This compound plays a crucial role in synthesizing phenylpropanoid glycosides' sugar cores. Li et al. (1994, 1995) highlighted its use in creating disaccharide and trisaccharide derivatives, underlining its importance in natural product synthesis Li et al., 1994; Li et al., 1995.
Bacterial Spore Peptidoglycan Synthesis
In microbiological research, derivatives of this compound are utilized to study bacterial spore peptidoglycan. Keglević et al. (2003) described the synthesis of specific disaccharides related to bacterial spores, indicating its application in understanding bacterial structures Keglević et al., 2003.
Regioselective Protection in Synthesis
Ness and Migaud (2007) discussed a method for the regiospecific mono-acylation, alkylation, and silylation of this compound, highlighting its flexibility in chemical synthesis Ness & Migaud, 2007.
Synthesis of cis-(1-->3)-Glycosides
Madaj et al. (2004) detailed the synthesis of cis-(1-->3)-glycosides using derivatives of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside, showcasing its utility in specific glycosidic bond formations Madaj et al., 2004.
Future Directions
The potential of Allyl-4,6-O-benzylidene-beta-D-glucopyranoside in tackling specific diseases warrants its exploration for the treatment of diverse conditions . Its ability to selectively modulate intricate cellular pathways elevates its status as a compelling contender for drug innovation in the realms of oncology and immunology .
properties
IUPAC Name |
(4aR,6R,7R,8R,8aS)-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O6/c1-2-8-19-16-13(18)12(17)14-11(21-16)9-20-15(22-14)10-6-4-3-5-7-10/h2-7,11-18H,1,8-9H2/t11-,12-,13-,14-,15?,16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBCPFYQIULSGV-ANNNQLRWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl-4,6-O-benzylidene-beta-D-glucopyranoside |
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